Cas no 78851-85-1 (4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid)

4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid structure
78851-85-1 structure
상품 이름:4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid
CAS 번호:78851-85-1
MF:C6H8N4O5S2
메가와트:280.281517982483
MDL:MFCD01104616
CID:563464
PubChem ID:133125

4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid 화학적 및 물리적 성질

이름 및 식별자

    • Butanoic acid,4-[[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxo-
    • 4-oxo-4-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanoic acid
    • STZSA
    • 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid
    • 2-Succinylamido-1,3,4-thiadiazole-5-sulfonamide
    • NSC698987
    • 4-[[5-(AMINOSULFONYL)-1,3,4-THIADIAZOL-2-YL]AMINO]-4-OXO-BUTANOIC ACID
    • Butanoic acid, 4-((5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl)amino)-4-oxo-
    • Butanoic acid, 4-[[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxo-
    • 4-oxo-4-(5-sulfamoyl-1,3,4-thiadiazol-2-ylamino)butanoic acid
    • BDBM50185303
    • AKOS024365701
    • DTXSID40229339
    • CS-0163369
    • SCHEMBL16975090
    • MFCD01104616
    • A917552
    • C6H8N4O5S2
    • C76524
    • DS-13158
    • 78851-85-1
    • 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoicacid
    • NCI60_035390
    • NSC-698987
    • CHEMBL88115
    • 4-[[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxobutanoic acid (ACI)
    • NSC 698987
    • 3-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid
    • MDL: MFCD01104616
    • 인치: 1S/C6H8N4O5S2/c7-17(14,15)6-10-9-5(16-6)8-3(11)1-2-4(12)13/h1-2H2,(H,12,13)(H2,7,14,15)(H,8,9,11)
    • InChIKey: VEHPJMWKEUDKJE-UHFFFAOYSA-N
    • 미소: O=C(CCC(NC1SC(S(N)(=O)=O)=NN=1)=O)O

계산된 속성

  • 정밀분자량: 279.99400
  • 동위원소 질량: 279.994
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 9
  • 중원자 수량: 17
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 405
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): -0.8
  • 토폴로지 분자 극성 표면적: 189

실험적 성질

  • 밀도: 1.807
  • 굴절률: 1.654
  • PSA: 188.96000
  • LogP: 0.84290

4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid 보안 정보

4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1234009-250mg
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid
78851-85-1 97%
250mg
¥1934.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1234009-100mg
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid
78851-85-1 97%
100mg
¥959.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O49410-1g
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid
78851-85-1 97%
1g
¥4676.0 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1234009-1g
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid
78851-85-1 97%
1g
¥6820.00 2024-07-28
eNovation Chemicals LLC
D749343-100mg
4-[[5-(AMINOSULFONYL)-1,3,4-THIADIAZOL-2-YL]AMINO]-4-OXO-BUTANOIC ACID
78851-85-1 97%
100mg
$155 2024-06-07
Chemenu
CM255065-250mg
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid
78851-85-1 97%
250mg
$289 2024-07-23
Aaron
AR005PT0-250mg
4-[[5-(AMINOSULFONYL)-1,3,4-THIADIAZOL-2-YL]AMINO]-4-OXO-BUTANOIC ACID
78851-85-1 97%
250mg
$186.00 2025-01-23
A2B Chem LLC
AC65624-100mg
4-[[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxo-butanoic acid
78851-85-1 97%
100mg
$113.00 2024-04-19
A2B Chem LLC
AC65624-1g
4-[[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxo-butanoic acid
78851-85-1 97%
1g
$451.00 2024-04-19
Aaron
AR005PT0-50mg
4-[[5-(AMINOSULFONYL)-1,3,4-THIADIAZOL-2-YL]AMINO]-4-OXO-BUTANOIC ACID
78851-85-1 97%
50mg
$81.00 2025-04-06

4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid 합성 방법

합성 방법 1

반응 조건
1.1 Solvents: Acetonitrile ;  16 h, 70 °C
참조
Synthesis of New Branched 2-Nitroimidazole as a Hypoxia Sensitive Linker for Ligand-Targeted Drugs of Paclitaxel
Zhang, Qiumeng; Jin, Chen; Yu, Jiahui ; Lu, Wei, ACS Omega, 2018, 3(8), 8813-8818

합성 방법 2

반응 조건
1.1 Solvents: Dimethylformamide ;  12 h, 100 °C
참조
Acetazolamide-based [18F]-PET tracer: In vivo validation of carbonic anhydrase IX as a sole target for imaging of CA-IX expressing hypoxic solid tumors
More, Kunal N.; Lee, Jun Young; Kim, Dong-Yeon; Cho, Nam-Chul; Pyo, Ayoung; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(5), 915-921

합성 방법 3

반응 조건
1.1 Solvents: Dimethylformamide ;  24 h, 50 °C
참조
In vivo targeting of tumor-associated carbonic anhydrases using acetazolamide derivatives
Ahlskog, Julia K. J.; Dumelin, Christoph E.; Truessel, Sabrina; Marlind, Jessica; Neri, Dario, Bioorganic & Medicinal Chemistry Letters, 2009, 19(16), 4851-4856

합성 방법 4

반응 조건
1.1 Solvents: Dimethylformamide ,  Acetonitrile ;  rt → reflux
참조
PEGylated Bis-Sulfonamide Carbonic Anhydrase Inhibitors Can Efficiently Control the Growth of Several Carbonic Anhydrase IX-Expressing Carcinomas
Akocak, Suleyman; Alam, M. Raqibul; Shabana, Ahmed M.; Sanku, Rajesh Kishore Kumar; Vullo, Daniela; et al, Journal of Medicinal Chemistry, 2016, 59(10), 5077-5088

합성 방법 5

반응 조건
1.1 Reagents: Sodium hydroxide
참조
Acetazolamide-like carbonic anhydrase inhibitors with topical ocular hypotensive activity
Antonaroli, Simonetta; Bianco, Armandodoriano; Brufani, Mario; Cellai, Luciano; Lo Baido, Giuseppe; et al, Journal of Medicinal Chemistry, 1992, 35(14), 2697-703

4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid Raw materials

4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:78851-85-1)4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid
A917552
순결:99%/99%
재다:250mg/1g
가격 ($):217.0/555.0